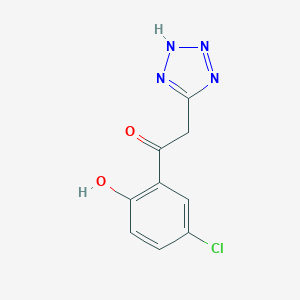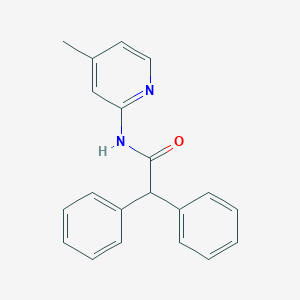
1-(5-chloro-2-hydroxyphenyl)-2-(1H-tetraazol-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-chloro-2-hydroxyphenyl)-2-(1H-tetraazol-5-yl)ethanone is a compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. This compound has been found to possess unique properties that make it a promising candidate for the development of new drugs. In
Applications De Recherche Scientifique
1-(5-chloro-2-hydroxyphenyl)-2-(1H-tetraazol-5-yl)ethanone has been extensively studied for its potential applications in the field of medicine. It has been found to possess antimicrobial, anti-inflammatory, and anticancer properties. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been found to have potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.
Mécanisme D'action
The mechanism of action of 1-(5-chloro-2-hydroxyphenyl)-2-(1H-tetraazol-5-yl)ethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
1-(5-chloro-2-hydroxyphenyl)-2-(1H-tetraazol-5-yl)ethanone has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells, which are important processes in the development of cancer metastasis. Additionally, this compound has been found to have antioxidant properties, which may help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(5-chloro-2-hydroxyphenyl)-2-(1H-tetraazol-5-yl)ethanone in lab experiments is its potential as a lead compound for the development of new drugs. Its unique properties make it a promising candidate for the development of drugs that can target cancer, inflammation, and other diseases. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are many future directions for the study of 1-(5-chloro-2-hydroxyphenyl)-2-(1H-tetraazol-5-yl)ethanone. One area of research that has received significant attention is the development of new drugs based on this compound. Researchers are exploring ways to modify the structure of this compound to improve its pharmacological properties and increase its efficacy as a drug. Additionally, studies are being conducted to further understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, researchers are exploring ways to improve the synthesis method of this compound to increase its yield and reduce the cost of production.
Méthodes De Synthèse
The synthesis of 1-(5-chloro-2-hydroxyphenyl)-2-(1H-tetraazol-5-yl)ethanone involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 1H-tetrazole-1-ethanamine in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained through a series of purification steps. The yield of the product can vary depending on the reaction conditions, but typically ranges from 50-70%.
Propriétés
Nom du produit |
1-(5-chloro-2-hydroxyphenyl)-2-(1H-tetraazol-5-yl)ethanone |
|---|---|
Formule moléculaire |
C9H7ClN4O2 |
Poids moléculaire |
238.63 g/mol |
Nom IUPAC |
1-(5-chloro-2-hydroxyphenyl)-2-(2H-tetrazol-5-yl)ethanone |
InChI |
InChI=1S/C9H7ClN4O2/c10-5-1-2-7(15)6(3-5)8(16)4-9-11-13-14-12-9/h1-3,15H,4H2,(H,11,12,13,14) |
Clé InChI |
JLNZXKZTACLCCQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)C(=O)CC2=NNN=N2)O |
SMILES canonique |
C1=CC(=C(C=C1Cl)C(=O)CC2=NNN=N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![7-methoxy-3-[2-(7-methoxy-2H-1,4-benzothiazin-3-yl)hydrazino]-2H-1,4-benzothiazine](/img/structure/B270247.png)
![7-hydroxy-4-methyl-8-[3-(3-pyridinyl)acryloyl]-2H-chromen-2-one](/img/structure/B270251.png)

![1-(2,4-dichlorophenyl)-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B270256.png)
![1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone](/img/structure/B270265.png)

![Ethyl 3-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270273.png)